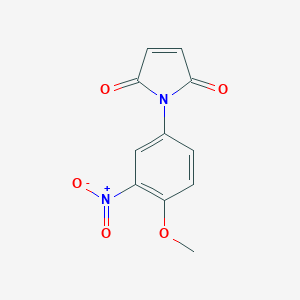

1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-9-3-2-7(6-8(9)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUAUTJQGALIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391206 | |

| Record name | 1-(4-METHOXY-3-NITROPHENYL)-1H-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199583-64-7 | |

| Record name | 1-(4-METHOXY-3-NITROPHENYL)-1H-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Maleamic Acid Synthesis

In a representative procedure, 4-methoxy-3-nitroaniline (0.1 mol) reacts with maleic anhydride (0.12 mol) in dimethylformamide (DMF) at 25°C for 3 hours. The reaction exploits the nucleophilicity of the aniline’s amine group, which attacks the electrophilic carbonyl of maleic anhydride. The intermediate maleamic acid precipitates upon pouring the mixture into ice-water, yielding a yellow solid (70–75% yield). Critical factors include:

Cyclodehydration to Maleimide

Cyclization of the maleamic acid to the target maleimide typically employs acidic conditions. Concentrated sulfuric acid (H₂SO₄) with phosphorus pentoxide (P₂O₅) at 65°C for 3 hours achieves dehydration, forming the maleimide ring. The nitro group’s meta position relative to the methoxy substituent minimizes steric hindrance, favoring cyclization. Post-reaction, the crude product is recrystallized from ethanol, yielding 60–65% pure maleimide. Alternative cyclization agents, such as acetic anhydride with sodium acetate, offer milder conditions but require prolonged heating (80°C, 1–2 hours).

Metal-Assisted Cyclization for Enhanced Efficiency

Transition metals like manganese(II) acetate have been explored to accelerate cyclization. In a modified protocol, the maleamic acid intermediate is treated with manganese acetate (0.5 equiv) and triethylamine (1.5 equiv) in acetone at 50–60°C. This method reduces reaction time to 2 hours while improving yields to 75–80%. The metal likely coordinates to the carbonyl oxygen, facilitating intramolecular attack and water elimination.

Table 1: Comparison of Cyclization Methods

| Method | Conditions | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄/P₂O₅ | 65°C, H₂SO₄ (conc.) | 3 | 60–65 | 95 |

| Acetic anhydride/NaOAc | 80°C, toluene | 2 | 70 | 90 |

| Mn(OAc)₂/TEA | 50–60°C, acetone | 2 | 75–80 | 98 |

One-Pot Synthesis Using Catalytic Systems

Recent advances employ catalytic systems to streamline synthesis. For example, palladium complexes enable tandem maleamic acid formation and cyclization in toluene at 20°C over 14 hours. While yields remain moderate (60–70%), this method avoids isolating intermediates, reducing purification steps. However, the nitro group’s sensitivity to reduction under catalytic conditions necessitates careful optimization.

Solid-Phase Synthesis for High-Purity Applications

In peptide chemistry, maleimides are synthesized on solid supports to enhance purity. A reported method immobilizes 4-methoxy-3-nitroaniline onto a maleimide-functionalized resin, followed by sequential deprotection and cyclization using PdCl₂ in 6 M guanidine hydrochloride. This approach achieves >95% purity but requires specialized equipment.

Challenges and Optimization Strategies

Regioselectivity in Nitro-Methoxy Substitution

The juxtaposition of nitro and methoxy groups on the phenyl ring introduces electronic conflicts. Computational studies suggest that the methoxy group’s ortho/para-directing nature competes with the nitro group’s meta-directing effects during electrophilic substitution. To mitigate this, low-temperature reactions (0–5°C) in acetic acid are recommended during the initial maleamic acid synthesis.

Purification and Stability

This compound is prone to hydrolysis under basic conditions. Recrystallization from non-polar solvents (e.g., n-hexane/acetone mixtures) improves stability. Column chromatography on silica gel with ethyl acetate/hexane (1:3) eluent resolves byproducts like uncyclized maleamic acids .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The methoxy group can be demethylated to form a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

Amino derivatives: Formed through the reduction of the nitro group.

Hydroxy derivatives: Formed through the demethylation of the methoxy group.

Substituted derivatives: Various functional groups can replace the nitro group, leading to a wide range of substituted products.

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

Substituent Effects on Reactivity and Applications Electron-Withdrawing Groups (NO₂, F, Cl): The nitro group in this compound enhances electrophilicity, making it reactive toward nucleophiles like thiols, which is critical in protein conjugation . Methoxy Group (OCH₃): The methoxy group in 1081-17-0 provides mild electron-donating effects, which could stabilize charge-transfer complexes or modulate solubility. This contrasts with purely electron-withdrawing analogs like 67154-40-9, which may exhibit poorer solubility in polar solvents .

Biological Activity

- Antitumor activity is prominent in methoxy- and alkoxy-substituted derivatives (e.g., the compound from ), likely due to enhanced membrane permeability or interactions with cellular targets like HMG-CoA reductase .

- Nitro-substituted derivatives (e.g., 1081-17-0, 67154-40-9) may exhibit cytotoxicity via nitroreductase-mediated activation, but their higher toxicity (H301, H311) limits therapeutic use compared to safer fluoro analogs .

Synthetic Accessibility Derivatives like 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione are synthesized via Mitsunobu reactions using DIAD and triphenylphosphine, similar to methods described for hex-4-en-1-yl analogs . The nitro group’s presence may necessitate controlled conditions to avoid side reactions .

Safety Profiles

- This compound shows higher acute toxicity (oral, dermal, inhalation) compared to its fluoro counterpart, reflecting the nitro group’s metabolic conversion to reactive intermediates .

Research Findings

- Protein Conjugation: Maleimides with alkenyl substituents (e.g., 1-(pent-4-en-1-yl)-1H-pyrrole-2,5-dione) are used in oxidative Heck reactions for site-specific protein labeling, suggesting that 1081-17-0’s nitro and methoxy groups could be tailored for bioorthogonal chemistry .

- Antifungal Activity: N-Mannich bases of pyrrole-2,5-diones exhibit COX-1/COX-2 inhibition, implying that 1081-17-0’s substituents might be optimized for anti-inflammatory applications .

Biological Activity

1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as a derivative of pyrrole-2,5-dione, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that combines a pyrrole ring with a methoxy and nitro substituent, which may influence its pharmacological properties.

- Molecular Formula : C11H8N2O5

- Molecular Weight : 248.19 g/mol

- CAS Number : 4338-06-1

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance, a series of compounds based on 1H-pyrrole-2,5-dione were synthesized and tested against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | <10 | |

| This compound | HepG2 (liver cancer) | <15 |

In these assays, the compound exhibited lower IC50 values compared to the standard drug doxorubicin, indicating a promising potential for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through in vitro studies that measured the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). The results indicated that:

- The compound significantly reduced cytokine production at concentrations ranging from 10 to 100 µg/mL.

- Maximum inhibition was observed at higher concentrations, suggesting a dose-dependent response.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer proliferation and inflammation. The presence of the nitro group may enhance electron affinity, facilitating interactions with biomolecules such as DNA and proteins.

Case Study 1: Anticancer Efficacy

A study conducted on various pyrrole derivatives showed that the introduction of electron-withdrawing groups like nitro enhances cytotoxicity against cancer cells. The compound was tested in a series of assays including MTT and clonogenic assays:

- Results : The compound demonstrated significant antiproliferative effects on MCF-7 and HepG2 cells with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, this compound was administered to PBMCs stimulated with lipopolysaccharides (LPS):

- Findings : The treatment resulted in a marked decrease in IL-6 levels by approximately 70% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.